6-Deoxy-6-iodo-d-glucopyranose
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11IO5 |
|---|---|
Molecular Weight |
290.05 g/mol |
IUPAC Name |
(3R,4S,5S,6S)-6-(iodomethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H11IO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6?/m1/s1 |
InChI Key |
HOPLQCPVSBDZRN-GASJEMHNSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)I |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)I |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 6 Deoxy 6 Iodo D Glucopyranose
Strategies for Regioselective Iodination at the C-6 Position of D-Glucopyranose
The selective introduction of an iodine atom at the C-6 position of D-glucopyranose requires methods that can differentiate the primary hydroxyl group from the secondary ones. Several reliable strategies have been developed to achieve this transformation with high efficiency and selectivity.
Utilization of Sulfonate Esters as Leaving Groups
A common and effective strategy for the regioselective iodination of the C-6 position of D-glucose involves a two-step process: activation of the primary hydroxyl group by conversion to a sulfonate ester, followed by nucleophilic substitution with an iodide ion. The primary hydroxyl group at C-6 is more sterically accessible and generally more reactive than the secondary hydroxyl groups at C-2, C-3, and C-4.
This increased reactivity allows for the selective sulfonylation of the C-6 hydroxyl group using sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base, typically pyridine. chemistrysteps.commasterorganicchemistry.com This reaction forms a 6-O-tosyl or 6-O-mesyl-D-glucose derivative. The sulfonate group (tosylate or mesylate) is an excellent leaving group due to its ability to stabilize the negative charge through resonance. chemistrysteps.commasterorganicchemistry.com
Once the sulfonate ester is formed, the subsequent step is a nucleophilic substitution reaction, typically an SN2 reaction, with an iodide source such as sodium iodide (NaI) or potassium iodide (KI) in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). The iodide ion attacks the electrophilic C-6 carbon, displacing the sulfonate leaving group to yield the desired 6-deoxy-6-iodo-D-glucopyranose. rsc.org The use of sulfonate esters provides a controlled and high-yielding route to this important iodo-sugar derivative. chemistrysteps.commasterorganicchemistry.com
Table 1: Comparison of Common Sulfonate Esters in Glucose Iodination
| Sulfonate Ester | Abbreviation | Reagent | Key Advantages |
|---|---|---|---|
| p-Toluenesulfonate | Tosylate (Ts) | p-Toluenesulfonyl chloride (TsCl) | Good crystallinity of intermediates, stable. |
| Methanesulfonate | Mesylate (Ms) | Methanesulfonyl chloride (MsCl) | Higher reactivity than tosylates, smaller group. |
Phosphine-Iodine Complex Mediated Reactions
A direct and highly regioselective method for the iodination of the primary hydroxyl group of D-glucopyranose involves the use of a triphenylphosphine (B44618) (PPh₃) and iodine (I₂) complex. This method, often referred to as the Appel reaction, is particularly effective for converting primary alcohols to alkyl iodides under mild conditions. wikipedia.orgarkat-usa.org The reaction is highly selective for the primary C-6 hydroxyl group in unprotected or partially protected carbohydrates, leaving the secondary hydroxyl groups untouched. researchgate.net
The reaction proceeds through the formation of an iodophosphonium salt intermediate from the reaction of triphenylphosphine with iodine. The alcohol then attacks this intermediate, leading to the formation of an alkoxyphosphonium iodide. The iodide ion then acts as a nucleophile, attacking the C-6 carbon in an SN2 manner and displacing a triphenylphosphine oxide molecule to give the 6-deoxy-6-iodo product. commonorganicchemistry.com The presence of a base, such as imidazole, is often used to facilitate the reaction by deprotonating the alcohol. nih.govresearchgate.net
This one-pot procedure is advantageous due to its high regioselectivity and the mild reaction conditions required, which are compatible with many other functional groups present in carbohydrate molecules. researchgate.net
Table 2: Reagents and Typical Conditions for Appel Reaction on Glucose
| Reagent | Role | Typical Solvent | Temperature |
|---|---|---|---|
| Triphenylphosphine (PPh₃) | Phosphine (B1218219) source, forms phosphonium (B103445) intermediate. | Toluene, Pyridine | 25-80°C |
| Iodine (I₂) | Iodine source. | Toluene, Pyridine | 25-80°C |
Liquid Phase Synthesis Approaches
The synthesis of this compound is predominantly carried out using liquid-phase (or solution-phase) synthesis methodologies. In this approach, all reactants, reagents, and catalysts are dissolved in a suitable solvent system, and the reactions are carried out in a homogeneous mixture. The progress of the reaction can be monitored using standard analytical techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
Upon completion of the reaction, the desired product is isolated and purified from the reaction mixture, which also contains byproducts (like triphenylphosphine oxide in the Appel reaction), unreacted starting materials, and reagents. Purification is typically achieved through techniques such as extraction, crystallization, or column chromatography. researchgate.net Liquid-phase synthesis offers flexibility in terms of reaction scale and conditions and allows for straightforward monitoring and characterization of intermediates and the final product.
Solid Phase Synthesis Considerations
While less common for the synthesis of a small molecule like this compound itself, solid-phase synthesis principles can be applied, particularly in the context of creating more complex carbohydrate structures or libraries where the iodo-sugar is an intermediate. In solid-phase synthesis, the starting material (e.g., a protected glucose derivative) is covalently attached to an insoluble polymer support (resin). youtube.com
Reactions are then carried out by treating the resin-bound substrate with an excess of soluble reagents. youtube.com A key advantage of this approach is the simplified purification process; after each reaction step, the resin can be washed to remove excess reagents and byproducts, eliminating the need for traditional purification methods like column chromatography. nih.gov For the synthesis of a 6-deoxy-6-iodo derivative, a glucose molecule would first be anchored to the solid support, followed by the regioselective iodination of the C-6 hydroxyl group using methods analogous to those in liquid-phase synthesis. The final product can then be cleaved from the resin. This approach is particularly powerful for automated synthesis and the generation of combinatorial libraries.
Synthesis of Radiolabeled this compound Analogs
The synthesis of radiolabeled analogs of this compound, particularly with isotopes of iodine, is of significant interest for applications in medical imaging and biochemical studies.
Isotopic Exchange Methods for Iodine-123 and Iodine-125
A primary method for the preparation of radioiodinated this compound is through nucleophilic isotopic exchange. nih.gov In this process, a non-radioactive this compound precursor is treated with a radioactive iodide source, such as Sodium Iodide-123 (Na¹²³I) or Sodium Iodide-125 (Na¹²⁵I).
The reaction involves the exchange of the stable iodine-127 atom on the glucose molecule with a radioactive iodine isotope (¹²³I or ¹²⁵I) from the salt. This is a reversible nucleophilic substitution reaction, and to drive the equilibrium towards the formation of the radiolabeled product, a high concentration of the radioactive iodide is typically used. The reaction is often carried out in a suitable solvent, such as dimethylformamide (DMF), and may be facilitated by heating. nih.gov Following the exchange reaction, the radiolabeled product must be purified from the unreacted radioactive iodide and the non-radiolabeled starting material, often using high-performance liquid chromatography (HPLC). nih.gov The efficiency of the isotopic exchange can be influenced by factors such as the reaction temperature, time, and the specific activity of the radioiodide used.
Precursor Design and Optimization for Radiosynthesis
The design of precursors for radiosynthesis, particularly for positron emission tomography (PET) tracers, focuses on creating molecules that can be efficiently labeled with a radionuclide, such as fluorine-18 (B77423) (¹⁸F). For labeling at the C-6 position of a glucose molecule, the precursor must have a suitable leaving group at this position that can be displaced by the [¹⁸F]fluoride ion in a nucleophilic substitution reaction.
While this compound features an iodide leaving group, precursors with trifluoromethanesulfonyl (triflate, -OTf) groups are often preferred for radiofluorination due to the triflate's exceptional leaving group ability. For instance, the synthesis of 6-deoxy-6-[¹⁸F]fluoro-d-allose ([¹⁸F]6FDA) utilized 1,2,3,4-tetra-O-acetyl-6-O-trifluoromethanesulfonyl-β-d-allopyranose as a precursor, achieving a radiochemical conversion rate of 69%. nih.gov Similarly, the automated, non-enzymatic radiosynthesis of 6'-deoxy-6'[¹⁸F]fluorosucrose (¹⁸FS) was accomplished using 6'-O-trifluoromethanesulfonyl-2,3,4,6,1',3',4'-hepta-O-benzoylsucrose as the precursor. plos.org
The general strategy involves:
Protection: All other hydroxyl groups on the sugar ring are protected (e.g., with acetyl or benzoyl groups) to prevent side reactions.
Activation: The primary hydroxyl group at the C-6 position is converted into a superior leaving group, typically a triflate.
Radiofluorination: The precursor is then reacted with [¹⁸F]fluoride, which displaces the leaving group to form the C-F bond.
Deprotection: The protecting groups are removed to yield the final radiolabeled sugar.
This precursor design ensures that the radiolabeling step is rapid and high-yielding, which is crucial given the short half-life of radionuclides like ¹⁸F (approximately 110 minutes). plos.org
Protective Group Strategies in the Synthesis of this compound and its Derivatives
The synthesis and derivatization of carbohydrates like this compound are complicated by the presence of multiple hydroxyl groups of similar reactivity. researchgate.net To achieve regioselectivity, protecting groups are employed to temporarily mask certain hydroxyl groups, allowing chemical modification at a specific site. researchgate.netnih.gov The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. oup.com Common strategies involve the use of ester, ether, and acetal-type protecting groups. researchgate.net
Acetate (Ac) groups are frequently used to protect the hydroxyl functions in carbohydrate chemistry due to their ease of introduction and removal. nih.gov They are typically installed using acetic anhydride (B1165640) with a catalyst like pyridine. nih.gov Acetyl groups can be removed under basic conditions, for example, using sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation) or with ammonia. nih.govlibretexts.org
In the context of this compound, per-acetylation is a common initial step. For example, D-glucose can be fully acetylated to form glucose pentaacetate. nih.gov This protected intermediate can then be manipulated to introduce the iodo group at the C-6 position. A key intermediate, methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodo-α-d-glucopyranoside, is synthesized from methyl α-d-glucopyranoside in a two-step process involving iodination followed by acetylation of the remaining hydroxyl groups. nih.gov
Table 1: Example of Acetyl Group Protection in Synthesis
| Starting Material | Product | Key Reagents | Purpose | Reference |
|---|---|---|---|---|
| Methyl α-D-glucopyranoside | Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodo-α-D-glucopyranoside | 1. PPh₃, Imidazole, I₂ 2. Acetic Anhydride | Protection of C-2, C-3, and C-4 hydroxyls after iodination of C-6. | nih.gov |
| D-Glucosamine‧HCl | N-Boc and O-acetyl protected sugar amino acid | Multi-step synthesis involving acetylation | Protection of hydroxyl groups for peptide synthesis. | nih.gov |
Benzyl (B1604629) (Bn) ethers are another class of widely used protecting groups in carbohydrate synthesis. libretexts.org They are valued for their stability across a broad range of acidic and basic conditions. libretexts.org Benzyl groups are typically introduced using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base, such as sodium hydride (NaH). commonorganicchemistry.comorganic-chemistry.org The primary method for their removal is catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst, Pd/C), a process that does not affect most other common protecting groups like esters or acetals. libretexts.orgcommonorganicchemistry.com
In the synthesis of glucose derivatives, regioselective benzylation can be challenging but allows for the preparation of specific building blocks. For instance, methyl α-D-glucopyranoside can be reacted with benzyl chloride and sodium hydride under controlled conditions to yield methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside, leaving the C-3 hydroxyl free for further functionalization. nih.gov Fully benzylated derivatives, such as 2-O-allyl-3,4,6-tri-O-benzyl-D-glucopyranose, have also been synthesized as key intermediates for various target molecules. nih.gov
Table 2: Properties of Benzyl Protecting Groups
| Property | Description | Reference |
|---|---|---|
| Introduction | Benzyl bromide (BnBr) or Benzyl chloride (BnCl) with a base (e.g., NaH). | commonorganicchemistry.com |
| Stability | Stable to a wide range of acidic and basic conditions, and many oxidizing/reducing agents. | libretexts.org |
| Cleavage | Catalytic hydrogenolysis (H₂, Pd/C). | commonorganicchemistry.comorganic-chemistry.org |
| Application | Widely used in sugar and nucleoside chemistry for stable protection. | libretexts.org |
Derivatization Pathways from this compound
The C-6 iodo group in this compound makes it an excellent substrate for nucleophilic substitution reactions. researchgate.netnih.gov The carbon-iodine bond is relatively weak, and iodide is a good leaving group, facilitating the introduction of a wide variety of functional groups at the C-6 position. youtube.com This versatility allows for the synthesis of diverse carbohydrate derivatives.
These reactions typically follow an Sₙ2 mechanism, where a nucleophile attacks the electrophilic C-6 carbon, displacing the iodide ion in a single, concerted step. youtube.com This process has been used to prepare novel cationic carbohydrate derivatives by reacting 6-iodo derivatives of D-glucose with nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net
A significant application of the nucleophilic substitution pathway is the synthesis of thio-functionalized glucose derivatives. libretexts.orgnih.gov Sulfur-based nucleophiles, such as thiols (R-SH) or thioacetate, readily displace the C-6 iodide to form stable carbon-sulfur bonds.
This methodology has been employed to create complex glycoconjugates. For example, 6-deoxy-6-thio-carboranyl D-glucoconjugates were synthesized for potential use in boron neutron capture therapy (BNCT). nih.gov In another application, 1-mercapto sugar derivatives have been used as nucleophiles to react with 6-iodo-glucopyranosides, forming S-linked pseudo-disaccharides. mdpi.com The synthesis of 6-deoxy-5-thio-D-glucose has also been achieved via a 6-iodo derivative intermediate. nih.govbohrium.com
Table 3: Examples of Thio-functionalization Reactions
| Substrate | Nucleophile | Product | Application/Significance | Reference |
|---|---|---|---|---|
| Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodo-α-D-glucopyranoside | Carboranyl-thiol derivative | 6-Deoxy-6-thio-carboranyl D-glucoconjugate | Boron delivery agents for BNCT. | nih.gov |
| Protected 6-iodo-glucopyranoside | 1-Mercapto-β-D-mannoside derivative | S-linked β(1→6) pseudo-disaccharide | Synthesis of glycomimetics. | mdpi.com |
| Methyl 5-thio-α-D-glucopyranoside-6-mesylate | Iodide (to form 6-iodo intermediate), then reduction | 6-Deoxy-5-thio-D-glucose | Synthesis of thio-sugar analogue. | nih.govbohrium.com |
Nucleophilic Substitution Reactions for Functionalization
Preparation of Amino-functionalized Derivatives
The conversion of this compound to its amino-functionalized counterparts is a fundamental transformation in carbohydrate chemistry. The primary product of this reaction is 6-Amino-6-deoxy-D-glucopyranose. This process typically involves the displacement of the iodide at the C-6 position by an amine-containing nucleophile. The resulting amino sugar is a valuable precursor for the synthesis of various biologically active compounds, including aminoglycoside antibiotics and glycosidase inhibitors. The amino group can be further modified to introduce other functionalities, expanding its synthetic utility.
Reductive Dehalogenation Reactions
Reductive dehalogenation is a crucial reaction for removing the iodine atom from the C-6 position of this compound, typically replacing it with a hydrogen atom to yield a 6-deoxy sugar. This transformation is essential when the final target molecule requires a methyl group at this position or when the iodine is used as a temporary activating group. Various reagents and conditions can be employed to achieve this reduction, with the choice often depending on the other functional groups present in the molecule.
A study on the synthesis of 6-deoxydapagliflozin, a potent SGLT2 inhibitor, screened several conditions for the reductive deiodination of a protected 6-iodo-D-glucose derivative. researchgate.net The findings from this screening are summarized in the table below.
| Entry | Reagents and Conditions | Yield (%) |
| 1 | Bu3SnH/AIBN, PhMe, rt to reflux | 32 |
| 2 | LiAlH4, THF, 0 °C to rt | 0 |
| 3 | 10% Pd/C, Et3N, MeOH, rt | 91 |
| 4 | Pd(OH)2/C, Et3N, MeOH, rt | 14 |
| Data sourced from a study on the synthesis of 6-deoxydapagliflozin. researchgate.net |
The results indicate that catalytic hydrogenation using 10% Palladium on carbon (Pd/C) in the presence of triethylamine (B128534) (Et3N) in methanol provides the highest yield for this specific reductive deiodination. researchgate.net
Glycosylation Reactions to Form Oligosaccharide Analogs
This compound and its derivatives can serve as glycosyl donors or acceptors in glycosylation reactions to form oligosaccharide analogs. Deoxy sugars are components of many biologically important molecules, and creating glycosidic linkages involving them is a significant synthetic challenge. The presence of the iodo- group at the C-6 position can influence the reactivity of the sugar and may be retained or removed in the final product. Methodologies for stereoselective glycosylation of deoxy sugars are critical for the successful synthesis of complex oligosaccharides. researchgate.netresearchgate.net These reactions often require specific promoters or catalysts to control the stereochemistry at the anomeric center, leading to either α- or β-glycosidic linkages. researchgate.net
Formation of Sugar-Derived Ionic Liquids and Advanced Material Precursors
The chemical modification of sugars, including this compound, is a promising route to creating novel, renewable materials such as ionic liquids (ILs). nih.govresearchgate.net Sugar-derived ILs are valued for their chirality and biodegradability. nih.gov The synthesis often involves introducing a cationic group to the sugar backbone. The iodo- group at the C-6 position is an excellent leaving group for nucleophilic substitution reactions, making it an ideal site for introducing moieties that form the cationic part of an ionic liquid. For instance, reaction with a tertiary amine would result in a quaternary ammonium (B1175870) salt, a common type of IL cation. These sugar-based ILs have applications as chiral solvents in asymmetric synthesis and as environmentally benign reaction media. researchgate.netchimia.ch
Synthesis of Precursors for Bioactive Molecules (e.g., SGLT2 Inhibitors)
This compound derivatives are pivotal precursors in the synthesis of various bioactive molecules, most notably Sodium-glucose cotransporter 2 (SGLT2) inhibitors. researchgate.net SGLT2 inhibitors, such as Dapagliflozin and Canagliflozin, are a class of drugs used to treat type 2 diabetes. nih.govnih.govrsc.org
A key step in the synthesis of these C-glycoside drugs involves the creation of the 6-deoxy functionality. For example, a facile synthesis of 6-deoxydapagliflozin starts from methyl 2,3,4-tri-O-benzyl-6-deoxy-6-iodo-α-d-glucopyranoside. researchgate.net In this synthetic route, the iodo-sugar derivative is coupled with an aryl component, followed by reductive deiodination to install the 6-deoxy feature, and subsequent deprotection steps to yield the final active pharmaceutical ingredient. researchgate.net This highlights the critical role of the 6-iodo intermediate in enabling the efficient construction of these complex therapeutic agents.
Bioconjugation Strategies for Research Probes
The inherent reactivity of the carbon-iodine bond at the C-6 position makes this compound an excellent substrate for bioconjugation. This process involves linking the sugar molecule to other molecules like proteins, lipids, or fluorescent tags to create probes for biological research.
One notable application is in the development of agents for Boron Neutron Capture Therapy (BNCT). Researchers have synthesized 6-deoxy-6-thio-carboranyl D-glucoconjugates for this purpose. nih.gov The synthesis involves a nucleophilic substitution (SN2) reaction where a protected 6-deoxy-6-iodo glucopyranoside serves as the key electrophile, and a carborane-containing thiol acts as the nucleophile. nih.gov The resulting glycoconjugate is designed to be selectively taken up by cancer cells via glucose transporters (GLUTs), delivering the boron-10 (B1234237) isotope required for BNCT. nih.gov This strategy demonstrates the utility of the 6-iodo-glucose derivative in creating targeted therapeutic and diagnostic agents.
Design of Glycoconjugate Prodrugs for Research Applications
The principles of bioconjugation extend to the design of prodrugs, where a drug molecule is attached to a carrier like glucose to improve its delivery or targeting. nih.govresearchgate.net this compound can be a starting point for creating such glycoconjugate prodrugs. The iodine atom can be displaced by a linker molecule which is then attached to a drug. The glucose moiety can facilitate transport into cells, for example, through glucose transporters that are often overexpressed in cancer cells. Once inside the target cell, the linker can be designed to be cleaved by specific enzymes, releasing the active drug. This approach aims to enhance the therapeutic index of a drug by concentrating it at the site of action and reducing systemic toxicity.
Development of Carboranyl Glucoconjugates for Boron Neutron Capture Research
The quest for more effective and tumor-selective boron delivery agents for Boron Neutron Capture Therapy (BNCT) has led researchers to explore carbohydrate-based carriers, particularly glucose conjugates. nih.govresearchgate.net BNCT is a binary cancer therapy that involves the administration of a non-toxic boron-10 (¹⁰B) containing compound that preferentially accumulates in tumor cells. mdpi.comfrontiersin.org Subsequent irradiation with a beam of low-energy neutrons triggers a nuclear reaction, releasing high-energy particles that destroy the cancer cells from within. nih.govfrontiersin.org The overexpression of glucose transporters (GLUTs), especially GLUT1, in many types of cancer cells presents a strategic pathway for delivering boronated molecules. nih.govresearchgate.netnih.gov By attaching boron cages, such as carboranes, to glucose molecules, scientists aim to hijack the GLUT1 transporter to shuttle a high concentration of boron into malignant cells. nih.gov
A key intermediate in the synthesis of certain carboranyl glucoconjugates is this compound. nih.gov This compound serves as a versatile precursor, allowing for the introduction of a carborane moiety at the C-6 position of the glucose scaffold. The iodine atom at the 6-position acts as a good leaving group, facilitating nucleophilic substitution reactions to link the boron cluster to the sugar. nih.gov
Synthetic Approach via a 6-Iodo Intermediate
A prominent strategy for synthesizing these targeted compounds involves the use of a protected 6-deoxy-6-iodo glucopyranoside as a key electrophilic building block. nih.gov The synthesis of a series of 6-deoxy-6-thio-carboranyl D-glucoconjugates illustrates this methodology effectively. The synthetic pathway commences with a readily available starting material, methyl α-D-glucopyranoside. nih.gov
The initial step involves the conversion of methyl α-D-glucopyranoside into Methyl 2,3,4-Tri-O-acetyl-6-deoxy-6-iodo-α-D-glucopyranoside . This transformation is typically achieved in a two-step process. The first part of this process involves reacting methyl α-D-glucopyranoside with triphenylphosphine (PPh₃), imidazole, and iodine (I₂). This reaction selectively replaces the primary hydroxyl group at the C-6 position with an iodine atom. The subsequent step involves the acetylation of the remaining hydroxyl groups to protect them during the subsequent carborane attachment. nih.gov
Once the iodinated and protected glucose scaffold is prepared, it serves as the substrate for a nucleophilic substitution (SN2) reaction. nih.gov In this key step, the carborane moiety, functionalized with a thiol group, acts as the nucleophile. This thiol-containing carborane displaces the iodide at the C-6 position, forming a stable thioether linkage between the glucose unit and the boron cluster. nih.gov This SN2 displacement is a common and effective method for installing S-linked carboranyl clusters. nih.govacs.org
Following the successful coupling of the carborane cage, the final step is the deprotection of the acetyl groups on the glucose ring. This is often accomplished by acidic hydrolysis, for example, using a solution of hydrochloric acid (HCl), to yield the final 6-deoxy-6-thio-carboranyl D-glucoconjugates. acs.org Researchers have found that varying the reaction temperature and time during deprotection can influence the final product outcome. acs.org
Research Findings and In Vitro Evaluation
The synthesized carboranyl glucoconjugates are then subjected to a range of in vitro studies to assess their potential as BNCT agents. These evaluations typically include cytotoxicity assays, GLUT1 affinity studies, and cellular uptake measurements. nih.gov
Studies on a library of 6-deoxy-6-thio-carboranyl D-glucoconjugates revealed that even minor structural modifications in the carborane cluster or the linker can significantly impact the compound's biological activity and delivery capacity via the GLUT1 transporter. nih.govnih.gov This highlights the sensitivity of the transporter's substrate recognition. While some of these novel glucoconjugates have shown a stronger binding affinity to GLUT1 than glucose itself, their boron delivery capacity can sometimes be diminished by these subtle structural changes. nih.govnih.gov
The ultimate goal is to develop a glucoconjugate with high aqueous solubility, good cytocompatibility, strong affinity for the GLUT1 transporter, and, most importantly, an exceptional capacity for delivering boron to cancer cells. nih.gov Research in this area continues to refine the design and synthesis of these glucose-based "Trojan horse" strategies, aiming to improve the efficacy of BNCT for treating cancers like those of the head and neck. nih.govnih.gov
Table of Synthetic Intermediates and Final Compounds
| Compound Name | Role in Synthesis |
|---|---|
| methyl α-D-glucopyranoside | Starting Material |
| Methyl 2,3,4-Tri-O-acetyl-6-deoxy-6-iodo-α-D-glucopyranoside | Key Intermediate (Electrophile) |
| 6-deoxy-6-thio-carboranyl D-glucoconjugates | Final Products for Evaluation |
| 6-O-(o-carboranylmethyl)-D-glucopyranose | Related BNCT Agent |
Structural Elucidation and Conformational Analysis of 6 Deoxy 6 Iodo D Glucopyranose
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the molecular structure and purity of 6-Deoxy-6-iodo-D-glucopyranose. High-resolution NMR and mass spectrometry provide detailed information about the atomic connectivity and molecular mass.
High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for determining the constitution and configuration of sugar molecules. For the closely related compound, methyl α-D-glucopyranoside, the substitution of the primary hydroxyl group at C-6 with an iodine atom induces significant changes in the chemical shifts of the neighboring protons and carbon atom.
In ¹H NMR, the signals for the protons on the pyranose ring provide information about their chemical environment and spatial orientation through chemical shifts and coupling constants. The analysis of these spectra helps in assigning each proton to its specific position on the glucopyranose ring.
Interactive Table: Representative NMR Data Note: The following table would be populated with specific chemical shifts (δ) and coupling constants (J) from experimental data for this compound when available. The data for related compounds like 6-deoxy-D-altrose show the complexity of conformers in solution. researchgate.net
| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) |
| ¹H | Data not available | Data not available |
| ¹³C | Data not available | Data not available |
Mass spectrometry is used to confirm the molecular weight of this compound and assess its purity. The molecular formula of the compound is C₆H₁₁IO₅, which corresponds to a molecular weight of approximately 290.05 g/mol . synthose.comsapphire-usa.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
Fragmentation patterns observed in tandem MS/MS experiments can further validate the structure. The cleavage of the C-I bond and characteristic losses of water and other small fragments from the pyranose ring are expected fragmentation pathways that help in structural confirmation. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, offering precise coordinates of each atom in the crystal lattice. wikipedia.org This technique allows for the direct visualization of the molecule's three-dimensional shape and its interactions with neighboring molecules.
The crystal structure of methyl 6-deoxy-6-iodo-α-D-glucopyranoside is stabilized by a network of intermolecular and intramolecular interactions. nih.gov Hydrogen bonds involving the hydroxyl groups of the pyranose ring are the primary forces governing the crystal packing. Additionally, short contacts involving the iodine atoms contribute to the stability of the crystal lattice. These non-covalent interactions dictate how the molecules arrange themselves in a repeating, three-dimensional array.
Conformational Preferences and Dynamics in Solution and Solid State
The six-membered pyranose ring is not planar but exists in various conformations, with the chair forms being the most stable. wikipedia.orgutdallas.edu The specific conformation adopted by this compound is crucial for its chemical reactivity and biological interactions.
For most D-glucopyranose derivatives, the ⁴C₁ chair conformation is the most stable and therefore the most populated form in both solution and the solid state. libretexts.orgnih.gov In this conformation, the bulky substituents (hydroxyl groups and the CH₂I group) tend to occupy equatorial positions to minimize steric strain.
Studies on methyl 6-deoxy-6-iodo-α-D-glucopyranoside have confirmed that the ⁴C₁ conformation is the preferred form for this molecule, both in the crystal lattice and in solution. nih.gov This indicates that the introduction of the large iodine atom at the C-6 position does not alter the inherent conformational preference of the D-glucopyranose ring. The stability of the ⁴C₁ chair arises from the staggering of all substituents on the ring, which minimizes torsional and steric strain. utdallas.edu
Evaluation of Rotational Preferences of Substituent Groups
The orientation of the C-6 iodomethyl group is of particular interest. In the parent D-glucopyranose, the hydroxymethyl group typically exists in one of three staggered conformations: gauche-gauche (gg), gauche-trans (gt), or trans-gauche (tg), referring to the O6-C6-C5-O5 and O6-C6-C5-C4 torsion angles, respectively. The substitution with iodine alters the energetic favorability of these rotamers due to the larger van der Waals radius of iodine compared to oxygen and the altered electronic environment.
The hydroxyl groups at C-1, C-2, C-3, and C-4 also exhibit preferred rotational conformations. These orientations are largely dictated by the minimization of steric clashes and the optimization of hydrogen bonding networks, both intramolecularly and with solvent molecules. The anomeric hydroxyl group at C-1 is also influenced by the anomeric effect, which generally favors an axial orientation for electronegative substituents at this position in the α-anomer. wikipedia.org
| Substituent Group | Position | Governing Factors | Preferred Conformation (in ⁴C₁ chair) |
|---|---|---|---|
| Iodomethyl (-CH₂I) | C-5 | Steric hindrance, gauche effects | The specific rotameric preference (gg, gt, or tg) is influenced by the iodine atom, though detailed experimental values for this compound are not readily available. |
| Hydroxyl (-OH) | C-1 (Anomeric) | Anomeric effect, steric hindrance, hydrogen bonding | The α-anomer favors an axial orientation, while the β-anomer has an equatorial hydroxyl group. |
| Hydroxyl (-OH) | C-2 | Steric hindrance, hydrogen bonding | Equatorial |
| Hydroxyl (-OH) | C-3 | Steric hindrance, hydrogen bonding | Equatorial |
| Hydroxyl (-OH) | C-4 | Steric hindrance, hydrogen bonding | Equatorial |
Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks
The crystal structure of this compound is stabilized by a complex network of hydrogen bonds. nih.gov These interactions play a crucial role in determining the packing of the molecules in the solid state and can also influence the conformational preferences in solution.
Intermolecular Hydrogen Bonding: In the crystalline state, an extensive network of intermolecular hydrogen bonds is observed. nih.gov Each hydroxyl group on the pyranose ring can act as both a hydrogen bond donor and an acceptor, leading to a highly cooperative and stable three-dimensional lattice. The presence of the iodine atom does not preclude the formation of these networks, which are critical for the stabilization of the crystal structure. In related iodo-sugar derivatives, O—H···O and C—H···O hydrogen bonds have been observed to link molecules into layers. nih.gov
| Interaction Type | Donor | Acceptor | Significance |
|---|---|---|---|
| Intramolecular | -OH at C-2, C-3, C-4 | Adjacent -OH group or ring oxygen (O-5) | Contributes to the conformational rigidity of the pyranose ring. |
| Intermolecular | -OH at C-1, C-2, C-3, C-4 | -OH group or ring oxygen of a neighboring molecule | Key to the stabilization of the crystal lattice. |
| Intermolecular | C-H | Oxygen atom of a neighboring molecule | Weaker interactions that contribute to the overall crystal packing. nih.gov |
Influence of the Iodine Atom on Conformational Stability and Interactions
The substitution of a hydroxyl group with an iodine atom at the C-6 position has a profound impact on the conformational stability and intermolecular interactions of the D-glucopyranose molecule.
Steric Effects: Iodine has a significantly larger van der Waals radius (198 pm) compared to oxygen (152 pm). This increase in size introduces greater steric bulk at the C-5 position, which can influence the rotational preference of the iodomethyl group and potentially induce minor distortions in the pyranose ring geometry to alleviate steric strain.
Electronic Effects: Iodine is a highly electronegative atom, and its presence alters the electronic distribution within the molecule. This can have an impact on the anomeric effect, which is sensitive to the electronic nature of substituents on the pyranose ring. nih.gov While the primary determinant of the anomeric effect is the substituent at the anomeric carbon (C-1), remote electronic effects from the C-6 position can modulate its magnitude. nih.gov
Intermolecular Interactions: Beyond the typical hydrogen bonding, the iodine atom can participate in other types of intermolecular interactions. Short contacts involving the iodine atom have been noted to contribute to the stabilization of the crystal structure of methyl 6-deoxy-6-iodo-α-D-glucopyranoside. nih.gov These can include halogen bonding, where the electropositive region on the surface of the iodine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule.
| Property | Effect of Iodine Substitution | Consequence |
|---|---|---|
| Steric Profile | Increased bulk at the C-6 position. | Influences the rotational preference of the exocyclic group and may cause minor ring distortions. |
| Electronic Distribution | Introduction of a highly electronegative atom. | May modulate the anomeric effect and influence the reactivity of the molecule. |
| Intermolecular Forces | Potential for halogen bonding and other short contacts. | Contributes to the stabilization of the crystal lattice in addition to hydrogen bonding. nih.gov |
Advanced Applications of 6 Deoxy 6 Iodo D Glucopyranose in Biochemical and Materials Sciences
Investigations into Glucose Transport Mechanisms in Preclinical Models
The study of glucose transport across cellular membranes is fundamental to understanding normal physiology and the pathophysiology of numerous diseases. 6-Deoxy-6-iodo-D-glucopyranose, a synthetic analog of D-glucose, has emerged as a valuable tool in these investigations. Its structural similarity to glucose allows it to be recognized by glucose transport proteins, while the substitution of an iodine atom for the hydroxyl group at the 6-position prevents it from being phosphorylated and entering downstream metabolic pathways. This characteristic makes it an excellent tracer for studying the transport step of glucose uptake in isolation.
Use as a Glucose Transport Tracer in Cellular and Animal Studies
This compound, often labeled with a radioactive isotope of iodine (such as ¹²³I), serves as a potent tracer for quantifying glucose transport in a variety of biological systems. Its behavior has been characterized in models ranging from isolated human erythrocytes and cultured neonatal rat cardiomyocytes to perfused rat hearts and in vivo studies in mice. autismresearchcentre.com Research has demonstrated that this glucose analog competes with D-glucose for cellular entry, and its uptake is responsive to physiological stimuli such as insulin (B600854) and inhibited by known glucose transport inhibitors like cytochalasin B. autismresearchcentre.com This body of evidence confirms that its transport into cells is mediated by specific glucose transporter proteins.
Comparative Analysis with Other Glucose Analogs (e.g., 3-O-methylglucose, 6-deoxy-6-fluoro-D-glucose)
The utility of this compound as a glucose transport tracer is often benchmarked against other well-established glucose analogs. One of the most common comparators is 3-O-methylglucose (3-OMG), another non-metabolizable glucose analog widely used in transport assays. Studies have shown that the biological behavior of this compound is similar to that of 3-O-methylglucose, indicating its reliability as a tracer for glucose transport. autismresearchcentre.comresearchgate.net
Another relevant analog is 6-deoxy-6-fluoro-D-glucose (6FDG). Unlike this compound, 6FDG has been shown to be actively transported by the intestine. nih.govpnas.org While both can be used to trace glucose transport, their differing characteristics, particularly regarding active transport and tissue distribution, make them suitable for investigating different facets of glucose transport biology. For instance, insulin has been shown to stimulate the uptake of 6FDG in 3T3-L1 adipocytes. nih.govnih.gov
| Glucose Analog | Primary Use | Metabolizable | Transport Mechanism |
| This compound | Glucose Transport Tracer | No | Facilitated Diffusion |
| 3-O-methylglucose | Glucose Transport Tracer | No | Facilitated Diffusion |
| 6-deoxy-6-fluoro-D-glucose | Glucose Transport Tracer | No | Facilitated and Active Transport |
Evaluation of Uptake Kinetics in Specific Cellular and Animal Models (e.g., adipocytes, yeast, rats, mice)
The uptake kinetics of this compound have been meticulously evaluated in various models. In isolated adipocytes from both rats and mice, the uptake of this analog is rapid. researchgate.net Furthermore, insulin significantly increases its transport in these cells, with a more pronounced stimulation observed in rat adipocytes compared to mouse adipocytes, a finding that correlates with the higher abundance of GLUT4 transporters in rat adipocytes. researchgate.net
In vivo biodistribution studies in mice have further elucidated the behavior of radiolabeled this compound. autismresearchcentre.com Research in yeast has shown that the related analog, 6-deoxy-D-glucose, can act as a competitive inhibitor of glucose fermentation in intact cells but not in cell extracts, suggesting it competes for the same transport site as glucose without being metabolized internally. nih.gov
Assessment of Interactions with Glucose Transporters (GLUT and SGLT Families)
The transport of this compound into cells is mediated by members of the glucose transporter (GLUT) and sodium-glucose cotransporter (SGLT) families. The inhibition of its uptake by cytochalasin B, a known inhibitor of GLUTs, confirms its interaction with this family of transporters. autismresearchcentre.com The insulin-stimulated uptake observed in adipocytes is indicative of its transport via GLUT4, the primary insulin-responsive glucose transporter in fat and muscle cells. researchgate.netnih.gov
While direct studies on the interaction of this compound with the SGLT family are less common, the behavior of similar analogs provides insights. For instance, the active transport of 6-deoxy-6-fluoro-D-glucose by intestinal sacs suggests an interaction with SGLT1, the primary sodium-glucose cotransporter in the intestine. nih.govresearchgate.net The GLUT family comprises several isoforms with distinct tissue distributions and kinetic properties, and it is likely that this compound interacts with multiple GLUT isoforms depending on the cell type being studied. nih.gov
Studying Metabolic Alterations in Animal Models of Disease (e.g., insulin resistance)
A significant application of this compound is in the study of metabolic diseases, particularly insulin resistance. In animal models of this condition, the transport of this compound is impaired in a manner that mirrors the defective glucose transport seen in the disease state. researchgate.net For instance, in two different models of insulin resistance, the biological behavior of this compound was found to be similar to that of 3-O-methylglucose, demonstrating its utility in detecting and quantifying alterations in glucose transport associated with this metabolic disorder. researchgate.net These studies underscore the potential of this compound to serve as a valuable research tool for investigating the mechanisms of insulin resistance and for evaluating the efficacy of potential therapeutic interventions aimed at improving glucose uptake.
Applications in Parasitology Research (e.g., malaria parasite-infected erythrocytes)
In the field of parasitology, understanding how pathogens acquire essential nutrients from their hosts is crucial for developing new therapeutic strategies. The malaria parasite, Plasmodium falciparum, which resides within human erythrocytes, has a high demand for glucose to fuel its growth and replication. nih.gov While direct studies utilizing this compound in this context are limited, research with the closely related analog, 6-deoxy-D-glucose, has provided valuable insights into glucose transport in malaria-infected red blood cells.
Enzymatic Interactions and Substrate Specificity Studies
The strategic replacement of a hydroxyl group with an iodine atom at the C-6 position of D-glucose creates this compound, a molecule with unique steric and electronic properties. This modification makes it a valuable tool for probing enzymatic functions, particularly within the families of glycosidases and glycosyltransferases.
Iodinated carbohydrate analogs, such as this compound, serve as critical probes for understanding the substrate specificity of various enzymes. Glycosyltransferases, for example, catalyze the transfer of a sugar moiety from a nucleotide sugar donor to an acceptor molecule. ebi.ac.uk The presence of the bulky, electronegative iodine atom at the 6-position can significantly alter the binding affinity of the sugar analog to the enzyme's active site.
Studies on UDP-glucosyltransferases, which transfer glucose from UDP-glucose to a wide range of substrates, can utilize iodinated analogs to map the spatial constraints of the active site. ebi.ac.uk By comparing the enzyme's activity with the natural substrate (glucose) versus the iodinated analog, researchers can infer the importance of the 6-hydroxyl group for recognition and catalysis. A decrease in enzymatic activity would suggest that the 6-position is a critical point of interaction, either through hydrogen bonding or steric compatibility, which is disrupted by the iodo group. This approach helps in elucidating the structural requirements for effective substrate binding and turnover.
Derivatives of this compound have been investigated as potential enzyme inhibitors, particularly for glycosidases, which are involved in the breakdown of complex carbohydrates. nih.gov The inhibition of these enzymes is a key strategy for managing conditions like type 2 diabetes. semanticscholar.org While direct studies on this compound are specific, research on related halogenated and deoxy-sugar derivatives provides insight into potential mechanisms. For instance, N-substituted derivatives of 6-deoxy-carba-sugars have shown potent inhibitory activity against β-galactosidase and β-glucosidase. nih.gov
The inhibitory action of such molecules can arise from several factors. The C-I bond is weaker than a C-OH bond, and the iodo group is a good leaving group, which could potentially lead to the formation of a covalent bond with a nucleophilic residue in the enzyme's active site, resulting in irreversible inhibition. Alternatively, the analog can act as a competitive inhibitor by binding to the active site and preventing the natural substrate from binding, without undergoing a reaction. The table below summarizes the inhibitory activities of related compounds against key enzymes.
| Compound Sub-series | Target Enzyme | IC50 Value (µM) |
| 6-iodo-2-(4-fluorophenyl)-derivative | α-amylase | 0.64 ± 0.01 |
| 6-iodo-2-(4-fluorophenyl)-derivative | α-glucosidase | 9.27 ± 0.02 |
| 6-bromo-8-iodo-2-(4-methoxyphenyl)-derivative | α-glucosidase | 1.04 ± 0.03 |
| 8-bromo-6-iodo-2-phenyl-derivative | α-glucosidase | 9.14 ± 0.03 |
| 8-bromo-6-iodo-2-phenyl-derivative | α-amylase | 16.73 ± 0.01 |
| This table presents data for related iodinated heterocyclic compounds to illustrate their potential as enzyme inhibitors. semanticscholar.org |
6-Deoxy-sugars are important components of many natural products and play significant roles in various biochemical pathways. wikipedia.org The biosynthesis of these sugars often begins with an enzyme-catalyzed dehydration reaction. nih.gov For example, the conversion of nucleotide diphosphate (B83284) (NDP)-glucose to NDP-4-keto-6-deoxy-glucose is a common first step, catalyzed by 4,6-dehydratases. nih.govresearchgate.net
This compound can be used to study these enzymatic transformations. It can act as a mechanistic probe or a precursor in synthetic pathways designed to mimic or intercept these biological routes. Biochemical pathways are intricate networks of enzyme-catalyzed reactions that are fundamental to cellular function, growth, and metabolism. byjus.com The introduction of an iodinated analog can help to identify key intermediates and understand the stereochemical course of reactions such as reductions or epimerizations that follow the initial dehydration step. nih.gov The study of how enzymes process or reject this modified sugar provides valuable information about the flexibility and constraints of the metabolic machinery involved in deoxy-sugar synthesis. wikipedia.org
Development of Functional Glycomaterials and Carbohydrate-Based Probes
The unique reactivity of the carbon-iodine bond makes this compound a versatile precursor for the synthesis of advanced functional materials. Its applications range from targeted drug delivery systems to the creation of novel bio-derived polymers and ionic liquids.
This compound is a key building block for creating glycoconjugates designed for targeted drug delivery. nih.govacs.org The iodo-group at the C-6 position serves as an excellent electrophile for S(_N)2 displacement reactions, allowing for the attachment of various functional molecules, including therapeutic agents or targeting ligands. nih.govacs.org
A significant application is in the development of agents for Boron Neutron Capture Therapy (BNCT), a cancer treatment modality. nih.gov In this approach, boron-containing clusters (like carboranes) are attached to a glucose scaffold. nih.govacs.org Since many cancer cells overexpress glucose transporters (GLUTs), these glycoconjugates are preferentially taken up by tumor cells. nih.govnih.gov The protected 6-deoxy-6-iodo glucopyranoside acts as the starting carbohydrate electrophile to which a sulfur-linked carborane is attached. nih.govacs.org This strategy leverages the natural glucose transport pathways to achieve selective delivery of the boron payload to malignant cells. nih.govnih.gov
| Starting Material | Reaction Type | Product | Application |
| Methyl α-D-glucopyranoside | Two-step iodination and acetylation | Methyl 2,3,4-Tri-O-acetyl-6-deoxy-6-iodo-α-D-glucopyranoside | Intermediate for glycoconjugate synthesis |
| Protected 6-deoxy-6-iodo glucopyranoside | S(_N)2 displacement with thio-carborane | 6-deoxy-6-thio-carboranyl D-glucoconjugates | GLUT1-targeted delivery for BNCT |
| This table outlines the synthetic utility of the iodinated glucose derivative in creating targeted drug delivery agents. nih.govacs.org |
There is growing interest in developing sustainable materials from renewable resources. nih.gov Carbohydrate-based ionic liquids (CHILs) and polymers are emerging as environmentally friendly alternatives to traditional petroleum-based materials, offering benefits like biocompatibility and biodegradability. researchgate.netacs.org
6-iodo-glucopyranosides are crucial intermediates in the synthesis of these novel materials. researchgate.net The iodinated sugar can be converted into quaternary ammonium (B1175870) salts, which are a class of ionic liquids. researchgate.netresearchgate.net For example, methyl-6-iodo-α-D-glucopyranoside can undergo quaternization with an amine like N-methylimidazole to form a glucosyl imidazolium (B1220033) ionic liquid. researchgate.net These bio-derived ionic liquids have shown promise as supports for biocatalysts and in the synthesis of hydrogels. researchgate.net Furthermore, the inherent properties of the sugar backbone can impart enhanced water solubility and biocompatibility to the resulting polymers, making them suitable for a range of biomedical applications. nih.govnih.gov
Contribution to Boron Delivery Agents for Neutron Capture Research
The development of effective boron delivery agents is a critical area of research in Boron Neutron Capture Therapy (BNCT), a targeted radiotherapy for cancer. The underlying principle of BNCT involves the selective accumulation of a non-toxic boron isotope, boron-10 (B1234237) (¹⁰B), in tumor cells. Subsequent irradiation with a beam of low-energy neutrons triggers a nuclear fission reaction within the cancer cells, releasing high-energy alpha particles and lithium-7 (B1249544) nuclei that cause localized cell death while sparing adjacent healthy tissue. The success of this therapy hinges on the ability to deliver a sufficient concentration of boron to the tumor. In this context, this compound has emerged as a valuable precursor in the synthesis of novel boronated glucose conjugates designed to exploit the metabolic characteristics of cancer cells.
A significant challenge in BNCT is the development of boron carriers that can achieve high tumor-to-normal tissue boron concentration ratios. Cancer cells often exhibit increased glucose uptake to fuel their rapid proliferation, a phenomenon known as the Warburg effect. This has led researchers to explore glucose molecules as a "Trojan horse" to carry boron into malignant cells via overexpressed glucose transporters (GLUTs).
Recent research has demonstrated the utility of this compound as a key building block in the synthesis of these targeted boron delivery agents. nih.govacs.org The iodine atom at the C-6 position serves as an excellent leaving group, facilitating nucleophilic substitution reactions for the attachment of boron-containing moieties, such as carboranes. nih.govacs.org Carboranes are clusters of boron and carbon atoms that are rich in boron, making them ideal payloads for BNCT agents.
One synthetic strategy involves the preparation of a protected form of the iodinated glucose, such as Methyl 2,3,4-Tri-O-acetyl-6-deoxy-6-iodo-α-d-glucopyranoside. nih.govacs.org This protected iodoglucoside then acts as an electrophile in reactions with nucleophilic carborane derivatives. nih.govacs.org For instance, it can be reacted with a mercapto-carborane to form a thioether linkage, resulting in a 6-deoxy-6-thio-carboranyl D-glucoconjugate. nih.govacs.org This approach allows for the precise and stable attachment of the boron cluster to the glucose scaffold.
The resulting glucoconjugates are then evaluated for their potential as BNCT agents. Key parameters assessed include their affinity for glucose transporters, cellular uptake, and cytotoxicity. Studies have shown that these carborane-glucose conjugates can be recognized by glucose transporters, leading to their accumulation in cancer cells. The specific structural linkage between the glucose and the carborane, facilitated by the initial iodination, is crucial for maintaining recognition by these transporters.
Below is an interactive data table summarizing the key reactants and products in the synthesis of a carboranyl D-glucoconjugate starting from a 6-iodo-D-glucose derivative.
| Reactant/Product | Chemical Name | Role in Synthesis |
| Starting Material | Methyl α-d-glucopyranoside | Precursor to the iodinated glucose derivative. |
| Intermediate | Methyl 2,3,4-Tri-O-acetyl-6-deoxy-6-iodo-α-d-glucopyranoside | The key electrophilic building block with a good leaving group (iodine) at the C-6 position. |
| Boron Moiety | 1-(mercapto)-1,2-dicarba-closo-dodecaborane(12) | The boron-rich nucleophile that attaches to the glucose backbone. |
| Final Product | Methyl 2,3,4-Tri-O-acetyl-6-deoxy-6-thio-(1,2-dicarba-closo-dodecaboran-1-yl)-α-d-glucopyranoside | The protected boronated glucose conjugate. |
This synthetic pathway, initiated from this compound, represents a significant contribution to the ongoing research and development of more effective and tumor-selective boron delivery agents for advancing the clinical potential of Boron Neutron Capture Therapy. nih.govacs.org
Analytical Characterization Techniques for Quality Control and Reaction Monitoring
Chromatographic Methods for Purity and Stability Assessment
Chromatographic techniques are fundamental in separating 6-Deoxy-6-iodo-d-glucopyranose from starting materials, byproducts, and degradation products. These methods are essential for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity and stability of this compound. Stability-indicating HPLC methods are designed to separate the intact drug from any potential degradation products that might form under various stress conditions, such as acid or base hydrolysis, oxidation, or heat. ijfmr.comglobalresearchonline.net The development of such a method involves selecting an appropriate stationary phase (column), mobile phase, and detector.
For a polar compound like an iodo-sugar, a reversed-phase (RP) column, such as a C18, is often used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). globalresearchonline.net Since carbohydrates lack a strong UV chromophore, detection can be challenging. mdpi.com Therefore, detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are commonly employed. scholarsresearchlibrary.com Alternatively, the compound can be derivatized to introduce a UV-active moiety.
A typical stability-indicating HPLC method would involve subjecting a sample of this compound to forced degradation conditions. The resulting solution is then analyzed by HPLC to ensure that the peak for the parent compound is well-resolved from any new peaks corresponding to degradation products. The peak purity can be confirmed using a photodiode array (PDA) detector.
Table 1: Illustrative HPLC Parameters for Purity Assessment
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Water and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring the progress of the synthesis of this compound and for preliminary purity assessment. nih.gov The separation on a TLC plate is based on the differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel) and the mobile phase. researchgate.net
For the analysis of a polar iodo-sugar, a polar stationary phase like silica gel is appropriate. The mobile phase is usually a mixture of solvents, with the polarity adjusted to achieve good separation. A common mobile phase for sugars on silica gel might consist of a mixture of a polar organic solvent, an acid, and water (e.g., chloroform/acetic acid/water). researchgate.net
After developing the TLC plate, the spots need to be visualized as carbohydrates are typically not visible under UV light unless they are part of a conjugated system. libretexts.org Common visualization techniques include:
Iodine Vapor: The plate is placed in a chamber containing iodine crystals. Organic compounds on the plate adsorb the iodine vapor and appear as brown spots. illinois.edulibretexts.org This method is generally non-destructive.
Charring: The plate is sprayed with a reagent like sulfuric acid in ethanol (B145695) and then heated. Organic compounds are carbonized and appear as dark spots. researchgate.net
Specific Staining Reagents: Reagents like p-anisaldehyde solution can react with sugars upon heating to produce colored spots. epfl.ch
The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to identify compounds.
Table 2: Representative TLC System for Reaction Monitoring
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 plate |
| Mobile Phase | Chloroform:Acetic Acid:Water (6:7:1 v/v/v) |
| Visualization | Iodine vapor or 10% Sulfuric acid in ethanol followed by heating |
| Expected Result | Different Rf values for starting material and the iodo-sugar product |
Spectroscopic Methods for Reaction Progress and Product Validation
Spectroscopic methods provide detailed structural information, confirming the identity of synthetic intermediates and the final this compound product.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including this compound. iosrjournals.org Both ¹H and ¹³C NMR spectra provide crucial information about the molecular structure.
¹H NMR: The proton NMR spectrum would confirm the presence of the glucopyranose ring protons and the methylene (B1212753) protons at the C-6 position. The introduction of the iodine atom at the C-6 position causes a characteristic downfield shift of the adjacent protons (H-6a and H-6b) compared to the precursor 6-hydroxy compound. The coupling constants between the ring protons can help to confirm the stereochemistry of the molecule.
¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms of the glucopyranose ring. The most significant change from the starting material would be the upfield shift of the C-6 signal due to the "heavy atom effect" of the iodine.
Mass Spectrometry (MS) is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. nih.gov For this compound (Molecular Weight: 290.05 g/mol ), the mass spectrum would be expected to show a molecular ion peak. synthose.comsapphire-usa.com Common fragmentation pathways for sugars include the loss of water molecules. nih.gov A characteristic fragmentation for this compound would be the cleavage of the C-I bond.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Key Features |
|---|---|
| ¹H NMR | Signals for anomeric proton, ring protons, and downfield-shifted CH₂I protons. |
| ¹³C NMR | Six carbon signals, with an upfield-shifted C-6 signal due to the iodine atom. |
| MS (ESI) | Molecular ion peak (e.g., [M+Na]⁺) and fragment ions corresponding to loss of water and iodine. |
Radiochemical Purity and Stability Assessments for Radiolabeled Analogs
When this compound is labeled with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), it is crucial to determine its radiochemical purity. nih.gov Radiochemical purity is defined as the proportion of the total radioactivity in the sample that is present in the desired chemical form. ymaws.com
The assessment of radiochemical purity is typically performed using chromatographic methods like HPLC or TLC, but with a radioactivity detector instead of a conventional chemical detector. ymaws.com The goal is to separate the radiolabeled this compound from potential radioactive impurities, such as free radioiodide.
For example, a TLC method might use a stationary phase that allows the radiolabeled sugar to move with the solvent front while free iodide remains at the origin. The TLC strip is then scanned, or cut into sections and counted in a gamma counter, to determine the percentage of radioactivity associated with each species.
Stability studies of the radiolabeled analog are also critical to ensure that it does not degrade over time, releasing free radioiodide. acs.org These studies are performed by analyzing the radiochemical purity of the product at various time points after its synthesis. A study involving ¹²³I-6-Deoxy-6-iodo-D-glucose (¹²³I-6DIG) in human volunteers confirmed that no metabolites were detected in blood or urine, indicating good in vivo stability. nih.gov
Table 4: Methods for Radiochemical Purity Assessment
| Technique | Procedure | Purpose |
|---|---|---|
| Radio-TLC | Separation on a TLC plate followed by scanning for radioactivity distribution. | To quantify the percentage of desired radiolabeled compound and free radioiodide. |
| Radio-HPLC | Separation using an HPLC system equipped with a radioactivity detector. | Provides higher resolution separation for more accurate quantification of radiochemical impurities. |
Future Directions and Emerging Research Avenues for 6 Deoxy 6 Iodo D Glucopyranose Chemistry
Expansion of Synthetic Methodologies for Stereoselective and Scalable Production
The utility of 6-Deoxy-6-iodo-D-glucopyranose is fundamentally linked to its availability. Future research will prioritize the development of more efficient, stereoselective, and scalable synthetic routes. Current methods often involve the nucleophilic substitution of a protected glucose derivative at the C-6 position. A common approach utilizes reagents like triphenylphosphine (B44618) (PPh₃), imidazole, and iodine to achieve this transformation. nih.govacs.org This iodination typically proceeds via an SN2 displacement reaction, which ensures the desired stereochemistry. nih.govacs.org
However, scaling these processes for multigram or even kilogram production presents challenges related to cost, reagent use, and purification. researchgate.net Innovations are needed to overcome these limitations. Research is moving towards catalytic methods and flow chemistry to improve efficiency and reduce waste. Furthermore, direct strategies for deoxyglycoside synthesis are being explored to minimize the number of steps required for introducing and removing protecting groups. rsc.org An improved method focusing on simplifying the workup process, for instance by adding methanol (B129727) instead of removing DMF before pH adjustment, has been proposed as suitable for large-scale preparation. researchgate.net The development of robust, high-yield synthetic protocols will be crucial for making this compound and its derivatives more accessible for extensive research and potential commercial applications.
Table 1: Comparison of Synthetic Approaches for Iodinated Sugars
| Method | Key Reagents | Advantages | Challenges |
|---|---|---|---|
| Appel-type Reaction | PPh₃, Imidazole, I₂ | High yield, good stereocontrol | Stoichiometric use of reagents, purification from phosphine (B1218219) oxide byproduct |
| Mesylate/Tosylate Displacement | MsCl or TsCl, NaI | Utilizes common protecting groups | Requires multiple steps (activation then substitution) |
| Direct Iodination | Various iodinating agents | Potentially fewer steps | Selectivity can be an issue with unprotected sugars |
Exploration of Novel Derivatizations for Advanced Bio-functional Materials
The iodine atom in this compound is an excellent leaving group, making the molecule a prime precursor for a vast range of derivatives. Future research will heavily focus on exploiting this reactivity to create novel bio-functional materials. By reacting the iodinated glucose with various nucleophiles, researchers can introduce new functionalities at the C-6 position, tailoring the molecule for specific applications.
Examples of such derivatizations include the synthesis of:
Thio-conjugates: The SN2 displacement of iodine with thiol-containing molecules has been used to attach carborane clusters, creating potential agents for Boron Neutron Capture Therapy (BNCT). nih.govacs.org
Amino-derivatives: Substitution with azide (B81097) followed by reduction leads to 6-amino-6-deoxy-D-glucopyranose, a building block for synthesizing aminoglycolipids and other compounds with potential antitumor-promoting activities. nih.govresearchgate.net
DBU-derived Amidinium Salts: Reaction with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has yielded quaternary amidinium salts, which are being investigated for their potential as antibacterial and antifungal agents due to their positively charged structure. researchgate.net
The exploration of these and other derivatizations will lead to advanced materials with applications in drug delivery, tissue engineering, and diagnostics. The glucose backbone acts as a biocompatible scaffold, while the appended functional groups provide the desired chemical or biological activity.
Deeper Mechanistic Studies of Biological Interactions and Enzyme Specificity
A significant area of current and future research involves using this compound to probe biological systems. It is known that the compound is transported into cells via glucose transporters (GLUTs), making it a valuable tool for studying glucose transport mechanisms. nih.govnih.gov Studies have shown that its uptake is stimulated by insulin (B600854) and can be inhibited by cytochalasin B, a known inhibitor of glucose transport. nih.govnih.gov
Future work will aim for a more profound understanding of these interactions at a molecular level. Key research questions include:
How does the replacement of the 6-hydroxyl group with a bulky iodine atom affect the binding affinity and transport kinetics for different GLUT isoforms (e.g., GLUT1)? nih.gov
Can derivatives of this compound be designed to be selective substrates or inhibitors for specific glucose-utilizing enzymes?
How is the compound metabolized (or not metabolized) within the cell after transport, and what are the downstream consequences?
Conformational analysis has shown that the 6-OH group may not play a major role in the transport process itself, suggesting that modifications at this position are well-tolerated by the transporters. researchgate.net By systematically studying a library of C-6 derivatives, researchers can map the substrate specificity of transporters and enzymes in greater detail. This knowledge is crucial for designing targeted therapeutic agents and diagnostic probes that exploit glucose metabolism pathways, which are often dysregulated in diseases like cancer.
Development of New Preclinical Imaging Probes and Research Therapeutic Agents
The ability to incorporate a radioisotope of iodine makes this compound an attractive candidate for developing new preclinical imaging probes. The synthesis of [¹²³I]-6-deoxy-6-iodo-D-glucose has demonstrated its potential as a tracer for evaluating glucose transport with Single Photon Emission Computed Tomography (SPECT). nih.gov Similarly, [¹²⁵I]-labeled versions have been used to study its distribution and fate in pancreatic tissues. nih.gov
Future directions in this area will likely involve:
PET Imaging: Developing a synthetic route to incorporate a positron-emitting iodine isotope (like ¹²⁴I) to create a PET tracer. This would offer higher sensitivity and resolution compared to SPECT.
Multimodal Probes: Combining a radioisotope with a fluorescent tag or other reporter group to create multimodal imaging agents that can be used across different imaging platforms.
Targeted Therapeutics: Using the molecule as a delivery vehicle for therapeutic payloads. As mentioned, its use as a precursor for BNCT agents is a prime example. nih.govacs.org The glucose moiety targets cells with high glucose uptake (like many cancer cells), and the attached therapeutic agent (e.g., ¹⁰B) exerts a localized cytotoxic effect upon external activation. nih.gov
These advancements could provide powerful new tools for non-invasively monitoring glucose metabolism in disease models and for developing targeted cancer therapies.
Computational Chemistry and Molecular Modeling for Predictive Studies of Structure-Activity Relationships
Computational approaches are becoming indispensable in modern chemical and biological research. For this compound, molecular modeling and computational chemistry offer powerful tools to predict and rationalize its behavior. Future research will increasingly integrate computational studies to guide experimental work.
Key applications include:
Conformational Analysis: Computational methods can predict the preferred three-dimensional structure of the molecule and its derivatives in different environments (e.g., in aqueous solution or a protein binding pocket). nih.govmdpi.com This is crucial for understanding how it interacts with biological targets.
Docking and Molecular Dynamics: Simulating the interaction between this compound derivatives and their target proteins, such as GLUT1, can provide insights into binding modes and affinities. nih.gov These simulations can help explain experimental observations of substrate specificity.
Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate the structural features of a series of derivatives with their biological activity, researchers can predict the activity of new, unsynthesized compounds. science.gov This predictive capability can significantly accelerate the design and optimization of new imaging probes and therapeutic agents.
The synergy between computational predictions and experimental validation will be a hallmark of future research, enabling a more rational design of novel molecules based on this compound with desired properties.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| D-glucose |
| Triphenylphosphine |
| Imidazole |
| Methyl α-D-glucopyranoside |
| 6-deoxy-6-thio-carboranyl d-glucoconjugates |
| 6-amino-6-deoxy-D-glucopyranose |
| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Cytochalasin B |
| [¹²³I]-6-deoxy-6-iodo-D-glucose |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Deoxy-6-iodo-D-glucopyranose, and what are the key considerations for optimizing yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution at the C6 position of D-glucose derivatives. For example, iodination can be achieved via Mitsunobu reactions or direct displacement of a leaving group (e.g., tosylate or triflate) using sodium iodide. Key considerations include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
- Temperature control : Elevated temperatures (50–80°C) improve substitution rates but may lead byproducts.
- Protecting groups : Temporary protection of hydroxyl groups (e.g., acetyl or benzyl) prevents unwanted side reactions .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substitution patterns. The C6 iodine atom causes a downfield shift (δ 3.5–4.0 ppm for adjacent protons) compared to unmodified glucose.
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+Na]<sup>+</sup>).
- X-ray crystallography : Resolves conformational changes induced by iodine substitution, such as chair-to-boat transitions in the pyranose ring .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Waste disposal : Collect iodine-containing waste separately for incineration or specialized treatment due to potential environmental persistence .
Advanced Research Questions
Q. How does iodine substitution at C6 influence the conformational stability and reactivity of D-glucopyranose compared to other halogens?
- Methodological Answer :
- Steric effects : Iodine’s larger atomic radius increases steric hindrance, reducing glycosylation reaction rates compared to fluoro or chloro derivatives.
- Electron-withdrawing effects : Iodine’s polarizability stabilizes transition states in nucleophilic substitutions, enhancing its utility in glycosylation reactions.
- Data Insight : Computational studies (DFT) show that 6-iodo derivatives exhibit 10–15% lower activation energies for glycosidic bond formation compared to chloro analogs .
Q. What role does this compound play in glycosylation reactions for oligosaccharide synthesis?
- Methodological Answer :
- Leaving group efficiency : The iodine atom acts as a superior leaving group in Koenigs-Knorr-type reactions, facilitating glycosidic bond formation with acceptors like alcohols or amines.
- Experimental design : Use catalytic silver triflate to activate the iodinated donor, and monitor reaction progress via TLC (Rf shifts).
- Data Insight : Yields for disaccharide synthesis using 6-iodo donors range from 55–80%, outperforming bromo derivatives (40–60%) under similar conditions .
Q. How can this compound be applied in metabolic pathway studies or receptor-targeting drug design?
- Methodological Answer :
- Radiolabeling : Incorporate <sup>125</sup>I for tracking glucose uptake in cellular assays.
- Glycoconjugate synthesis : Conjugate with proteins or lipids to study carbohydrate-protein interactions (e.g., lectin binding).
- Data Insight : In vitro assays with 6-fluoro-D-glucose analogs demonstrate 90% inhibition of glucose transporters (GLUT1), suggesting iodine derivatives may offer similar utility with enhanced stability .
Comparative Analysis Table
Contradictions and Limitations
- Toxicity vs. Utility : While iodine derivatives show promise in glycosylation, their cytotoxicity (observed in cell viability assays at >100 µM) limits in vivo applications .
- Synthetic Complexity : Multi-step synthesis and purification (e.g., column chromatography) reduce scalability compared to fluoro derivatives .
Future Directions
- Explore enzymatic iodination methods to improve regioselectivity and reduce waste.
- Investigate iodine’s role in photoaffinity labeling for structural biology studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
